Ammonium O,O-bis(methylphenyl) dithiophosphate

Description

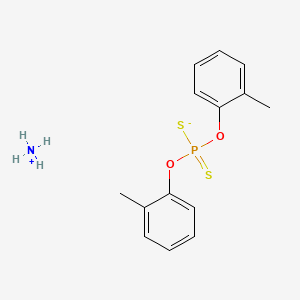

Ammonium O,O-bis(methylphenyl) dithiophosphate is an organophosphorus compound with the general formula $[NH4]^+[(MeC6H4O)2PS_2]^-$, where "MeC6H4" denotes methylphenyl substituents. Its CAS registry number is 40633-14-5, and the EINECS identifier is 255-015-7 . Structurally, it features two methylphenyl groups bonded to a central phosphorus atom via oxygen, with sulfur atoms completing the dithiophosphate moiety. The ammonium counterion enhances solubility in polar solvents, making it suitable for applications in mineral flotation and industrial processes where ionic interactions are critical.

Key physical properties (inferred from its sodium analog, CAS 27157-94-4) include a density of 1.198 g/cm³, water solubility of 27 g/L, and a vapor pressure of 1.3 hPa at 20°C . Its hazard classification (4.3) indicates flammability in contact with water, necessitating careful handling .

Properties

CAS No. |

52994-01-1 |

|---|---|

Molecular Formula |

C14H15O2PS2.H3N C14H18NO2PS2 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

azanium;bis(2-methylphenoxy)-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/C14H15O2PS2.H3N/c1-11-7-3-5-9-13(11)15-17(18,19)16-14-10-6-4-8-12(14)2;/h3-10H,1-2H3,(H,18,19);1H3 |

InChI Key |

JEQFERRNWXYBQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OP(=S)(OC2=CC=CC=C2C)[S-].[NH4+] |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Procedure (Inferred and Supported by Literature)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of O,O-bis(methylphenyl) dithiophosphoric acid | React methylphenol (o-cresol or p-cresol) with phosphorus pentasulfide (P₂S₅) in an inert solvent (e.g., toluene) under reflux | Controlled temperature (~80-110°C) to avoid decomposition; reaction time 4-6 hours |

| 2 | Neutralization | Add aqueous ammonia or ammonium hydroxide solution dropwise to the acid solution, maintaining temperature below 40°C | Ensures formation of ammonium salt without decomposition |

| 3 | Isolation | Cool reaction mixture, precipitate product by addition of a non-polar solvent (e.g., ether or hexane), filter and wash | Washing removes impurities and unreacted materials |

| 4 | Drying | Vacuum dry the solid product at room temperature or slightly elevated temperature (40-50°C) | Prevents thermal degradation |

This procedure aligns with general organophosphorus dithiophosphate syntheses and is supported by data from chemical suppliers and analogous compound preparations.

Analytical and Purity Considerations

- Spectroscopic analysis (NMR, IR) confirms the presence of P=S and P–O–C bonds characteristic of dithiophosphates.

- Elemental analysis ensures the correct stoichiometry of C, H, N, P, and S.

- Purity is typically above 95% for research-grade compounds.

Challenges and Notes on Preparation

- The reaction with phosphorus pentasulfide requires careful control to avoid side reactions and decomposition.

- The use of ammonia or ammonium hydroxide must be controlled to prevent hydrolysis or formation of unwanted byproducts.

- The presence of methylphenyl groups affects solubility and crystallization behavior, requiring optimization of solvent systems for isolation.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Product |

|---|---|---|

| Reaction temperature (P₂S₅ + methylphenol) | 80-110°C | Ensures complete conversion without decomposition |

| Reaction time | 4-6 hours | Sufficient for full conversion |

| Neutralization temperature | <40°C | Prevents degradation of ammonium salt |

| Solvent for reaction | Toluene or similar inert solvent | Facilitates reaction and product isolation |

| Precipitation solvent | Ether, hexane | Aids in product purification |

| Drying conditions | Vacuum, 40-50°C | Maintains product integrity |

Chemical Reactions Analysis

Ammonium O,O-bis(methylphenyl) dithiophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .

Scientific Research Applications

Fungicidal Properties

Ammonium O,O-bis(methylphenyl) dithiophosphate has demonstrated significant fungicidal activity against various plant pathogens. Research indicates that it disrupts cellular processes in fungi, effectively inhibiting their growth. For instance, it has been shown to be effective against Alternaria porri and Fusarium oxysporum, which are known to affect crop yields negatively. The compound's mechanism may involve the suppression of ergosterol synthesis, critical for fungal cell membrane integrity.

Pesticidal Activity

In addition to its antifungal capabilities, this compound also serves as a pesticide. Its application in agricultural settings helps manage pest populations, thereby protecting crops from damage. The specific mechanisms by which it acts as a pesticide are still under investigation; however, its biological activity suggests potential interference with pest metabolic pathways.

Interaction with Metal Ions

This compound exhibits a notable ability to form stable complexes with various metal ions. This property is particularly useful in catalysis and extraction processes. The interaction studies typically employ spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to characterize the coordination environment of metal ions within these complexes. The formation of these complexes enhances the utility of this compound in fields like environmental remediation and analytical chemistry.

Table 1: Metal Ion Complexation Studies

| Metal Ion | Type of Complex Formed | Application Area |

|---|---|---|

| Cu(II) | Dithiophosphate complex | Catalysis |

| Ni(II) | Dithiophosphate complex | Environmental remediation |

| Pb(II) | Dithiophosphate complex | Extraction processes |

Agricultural Efficacy

A study conducted by Ferreira et al. (2021) evaluated the antifungal efficacy of this compound in combination with chitosan against Candida albicans and Candida tropicalis. The results indicated that the combination significantly improved antifungal activity compared to chitosan alone, suggesting synergistic effects that could enhance agricultural practices .

Metal Ion Extraction

In environmental studies, this compound has been utilized for the extraction of heavy metals from contaminated water sources. A recent evaluation showed that this compound effectively removed heavy metals such as mercury and lead from wastewater samples, demonstrating its potential in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of ammonium O,O-bis(methylphenyl) dithiophosphate involves its interaction with metal ions and other chemical species. It forms stable complexes with metal ions, which can inhibit scale formation and corrosion . The molecular targets and pathways involved in its action include metal-binding sites on enzymes and other proteins, which can affect their activity and stability .

Comparison with Similar Compounds

Zinc Diisobutyl Dithiophosphate

- Formula : $C{16}H{36}O4P2S_4Zn$ (CAS 68457-79-4) .

- Structure : Zinc as the counterion with isobutyl (2-methylpropyl) substituents.

- Properties : Higher molecular weight (548.04 g/mol) due to the zinc ion. Unlike the ammonium salt, it is less water-soluble but exhibits superior thermal stability, making it a common anti-wear additive in lubricants.

- Applications : Widely used in automotive lubricants for its anti-oxidant and anti-corrosion properties .

Sodium Diisobutyl Dithiophosphate

- Formula : $C8H{18}O2PS2Na$ (CAS 53378-51-1) .

- Structure : Sodium counterion with isobutyl groups.

- Properties : Lower density (1.1 g/cm³) and higher boiling point (292.8°C) compared to the ammonium derivative. Its liquid state at room temperature contrasts with the ammonium salt’s likely solid form.

- Applications : Effective as a flotation collector for sulfide ores due to strong adsorption on mineral surfaces .

Triethylammonium O,O′-Bis(p-tolyl) Dithiophosphate

- Structure : Triethylammonium counterion with para-methylphenyl substituents.

- Properties: Crystallizes in a monoclinic system ($P2_1/c$, $a=15.2441(9)$ Å, $b=10.415(2)$ Å) . The bulkier triethylammonium ion reduces solubility in water compared to the ammonium analog.

- Applications : Primarily studied for its crystallographic properties rather than industrial use.

O,O-Bis(2-ethylhexyl) Dithiophosphate (Acid Form)

- Formula : $C{16}H{35}O2PS2$ (CAS 5810-88-8) .

- Structure : Protonated form with long-chain ethylhexyl groups.

- Properties : Higher hydrophobicity due to alkyl chains, leading to poor water solubility. Classified as a primary skin irritant .

- Applications: Limited by toxicity but used in niche lubricant formulations.

Functional and Industrial Comparisons

Mineral Flotation Performance

- Ammonium O,O-Bis(methylphenyl) Dithiophosphate : Likely acts as a depressant or collector in sulfide ore flotation, leveraging its ionic nature for selective mineral surface interactions.

- O,O-Bis(2,3-dihydroxypropyl) Dithiophosphate (DHDTP) : Demonstrates strong depression of galena (lead sulfide) while minimally affecting chalcopyrite (copper iron sulfide) . The ammonium analog may exhibit similar selectivity but with modified adsorption kinetics due to methylphenyl groups.

- O,O'-Bis(2-butoxyethyl) Ammonium Dithiophosphate : Reported as a selective collector for galena, highlighting the role of ether oxygen atoms in enhancing adsorption .

Biological Activity

Ammonium O,O-bis(methylphenyl) dithiophosphate is an organophosphorus compound recognized for its diverse biological activities, particularly in agricultural applications. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 327.4 g/mol. The compound features a dithiophosphate group characterized by two sulfur atoms bonded to phosphorus, which contributes to its unique reactivity and biological properties. The presence of two methylphenyl groups enhances its fungicidal efficacy against various plant pathogens.

Fungicidal Properties

Research indicates that this compound exhibits significant fungicidal activity . It has been shown to effectively combat certain plant pathogens by disrupting cellular processes within fungi. Although the precise biological pathways remain under investigation, preliminary studies suggest that the compound interferes with fungal cell membranes or metabolic pathways, leading to cell death.

The mechanism of action for this compound is hypothesized to involve:

- Membrane Disruption: The compound may integrate into fungal cell membranes, altering their integrity and leading to leakage of cellular contents.

- Enzyme Inhibition: It could inhibit key enzymes involved in fungal metabolism, thus stalling growth and reproduction.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ammonium O,O-bis(ethylphenyl) dithiophosphate | Ethyl groups; potential for different biological activity. | |

| O,O-bis(methylphenyl) hydrogen dithiophosphate | Lacks ammonium; may exhibit different solubility characteristics. | |

| Ammonium O,O-bis(phenyl) dithiophosphate | Contains only phenyl groups; differing steric effects. |

This table illustrates how variations in substituents can significantly influence biological activity and efficacy against pathogens.

Field Trials

In field trials conducted on crops susceptible to fungal infections, this compound demonstrated notable effectiveness in reducing disease incidence compared to untreated controls. The trials indicated a reduction in fungal biomass as measured by quantitative PCR techniques.

Laboratory Studies

Laboratory studies have also confirmed the compound's ability to inhibit spore germination in various fungi species. For instance, a study reported that concentrations as low as 100 ppm significantly reduced germination rates by over 70% within 24 hours.

Safety and Toxicity

While this compound shows promising biological activity, safety assessments are crucial for its application in agriculture. Toxicity studies indicate that while it exhibits low toxicity to non-target organisms at recommended application rates, further research is needed to establish comprehensive safety profiles .

Q & A

Basic: What are the established synthetic methodologies for preparing Ammonium O,O-bis(methylphenyl) dithiophosphate, and what experimental conditions are critical for optimizing yield?

Answer:

The compound can be synthesized via a reflux method using methanol as a solvent. A typical procedure involves reacting stoichiometric amounts of the ligand precursor (e.g., bis(methylphenyl) dithiophosphoric acid) with ammonium salts under controlled heating. For example, a related monothiophosphate derivative was prepared by refluxing a methanol solution of the ligand with nickel acetate at 353 K for 6 hours, followed by filtration and crystallization . Key parameters include:

- Molar ratios : Ensure a 1:1 molar ratio of metal salt to ligand.

- Temperature : Prolonged reflux at 353 K ensures complete complexation.

- Solvent purity : Use anhydrous methanol to avoid hydrolysis.

- Crystallization : Slow cooling or solvent evaporation enhances crystal quality.

Advanced: How do environmental factors (e.g., light, temperature, oxidizers) influence the stability of this compound, and what analytical methods are used to assess degradation?

Answer:

Stability studies should focus on:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photolytic sensitivity : Expose samples to UV-Vis light and monitor changes via FT-IR or NMR for thiophosphate bond integrity.

- Oxidative incompatibility : Avoid storage with peroxides or strong oxidizers, as dithiophosphate groups are prone to oxidation, forming sulfoxides or sulfones .

- Accelerated aging : Use HPLC or LC-MS to detect degradation byproducts (e.g., oxidized sulfur species) under stressed conditions (e.g., 40°C/75% RH for 4 weeks) .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Answer:

- FT-IR : Identify P=S (650–550 cm⁻¹) and P-O-C (1050–950 cm⁻¹) vibrational bands.

- ³¹P NMR : A singlet near 85–95 ppm confirms the dithiophosphate group .

- HPLC : Use a C18 column with a trialkyl ammonium phosphate (TAAP) buffer (pH 6.5) for high-resolution separation of impurities .

- Elemental analysis : Verify C, H, N, and S content within ±0.3% of theoretical values.

Advanced: What mechanistic insights exist regarding the role of this compound in catalytic or pesticidal applications, and how can its reactivity be modulated?

Answer:

In catalysis, the dithiophosphate group acts as a soft Lewis base, coordinating transition metals (e.g., Ni²⁺) to form stable complexes for cross-coupling reactions . For pesticidal use, the compound’s thiophosphoryl moiety inhibits acetylcholinesterase in insects. Reactivity can be tuned by:

- Substituent effects : Electron-withdrawing groups on the phenyl rings enhance electrophilicity at the phosphorus center.

- Solvent choice : Polar aprotic solvents (e.g., DMF) increase nucleophilic substitution rates in derivatization reactions .

Advanced: How do conflicting data on ecotoxicology arise in studies of dithiophosphate derivatives, and what experimental designs mitigate these discrepancies?

Answer:

Contradictions often stem from:

- Test organism variability : Use standardized models (e.g., Daphnia magna for aquatic toxicity) to reduce interspecies differences.

- Metabolite interference : Include LC-MS/MS to quantify hydrolyzed metabolites (e.g., O-methylphenyl phosphorothioates), which may contribute to toxicity .

- Exposure protocols : Control pH (6–8) to prevent acid-catalyzed degradation during ecotoxicity assays .

Advanced: What strategies resolve contradictions in synthetic yield data when scaling up laboratory protocols?

Answer:

Common issues and solutions include:

- Mixing inefficiencies : Use computational fluid dynamics (CFD) to optimize stirring rates in large-scale reactors.

- Exothermicity : Implement jacketed reactors with precise temperature control (±1°C) to prevent thermal runaway.

- Byproduct formation : Employ inline FT-IR or Raman spectroscopy for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.